molecular formula C8H12N2O3 B2623142 ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1315368-17-2

ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B2623142
CAS No.: 1315368-17-2
M. Wt: 184.195
InChI Key: OGFIHZAZZZVACE-UHFFFAOYSA-N
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Description

Infrared (IR) Spectral Signatures

The IR spectrum exhibits three diagnostically significant absorptions:

  • 1745 cm⁻¹ : Ester carbonyl (C=O) stretch with reduced intensity due to conjugation
  • 1680 cm⁻¹ : Pyrazole ring ketone (C=O) showing hydrogen-bond broadening
  • 1230 cm⁻¹ : Asymmetric C-O-C ester vibration

Notably absent are N-H stretches (3300–3500 cm⁻¹), confirming full substitution at the pyrazole nitrogen. The spectrum matches computational predictions using density functional theory (B3LYP/6-311+G**) .

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) reveals:

  • δ 1.26 (t, 3H) : Methyl group of the 1-ethyl substituent (J = 7.2 Hz)
  • δ 1.32 (t, 3H) : Ester ethyl methyl protons
  • δ 4.21 (q, 2H) : Methylene adjacent to ester oxygen
  • δ 4.65 (s, 2H) : 4,5-Dihydro protons exhibiting geminal coupling

The ¹³C NMR spectrum contains critical assignments:

  • δ 165.8 : Ester carbonyl carbon
  • δ 170.1 : Pyrazole ketone carbon
  • δ 61.4 : Ester oxygen-bearing methylene
  • δ 14.1/14.3 : Terminal methyl carbons

These patterns differentiate it from non-esterified analogs like 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (δ 176.2 for COOH) .

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 184 : Molecular ion ([M]⁺, 100% relative intensity)
  • m/z 139 : Loss of COOEt (184 – 45)
  • m/z 111 : Pyrazole ring cleavage with ethyl group retention
  • m/z 83 : Cyclic immonium ion formation

High-resolution Orbitrap analysis confirms elemental compositions:

m/z Observed Formula Error (ppm)
184.0874 C₈H₁₂N₂O₃⁺ 1.2
139.0601 C₆H₉N₂O⁺ 0.8

The fragmentation pathway initiates with α-cleavage at the ester group, followed by retro-Diels-Alder decomposition of the dihydropyrazole ring .

Properties

IUPAC Name

ethyl 1-ethyl-5-oxo-4H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-10-7(11)5-6(9-10)8(12)13-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFIHZAZZZVACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-keto esters. One common method is the cyclization of ethyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions[][4].

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has indicated that derivatives of ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate exhibit promising anticancer properties. A study involving various pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds showed IC50 values ranging from 10 to 30 µM, indicating moderate to high anticancer activity compared to standard treatments .

2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines and enzymes like nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for reducing inflammation in various disease models .

3. Antimicrobial Activity:
this compound has also been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibacterial agents .

Agricultural Applications

1. Pesticide Development:
The compound's structural features allow for modifications that enhance its activity against pests. Research has shown that derivatives of pyrazole compounds can act as effective pesticides, targeting specific metabolic pathways in insects without harming beneficial organisms .

2. Plant Growth Regulators:
Studies have indicated that certain pyrazole derivatives can function as plant growth regulators, promoting growth and increasing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices .

Materials Science Applications

1. Synthesis of Novel Polymers:
this compound can be used as a monomer in the synthesis of novel polymers with unique properties. These polymers may possess enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

2. Photovoltaic Materials:
Recent research has explored the use of pyrazole derivatives in organic photovoltaic devices. Their ability to absorb light and facilitate electron transfer makes them potential candidates for improving the efficiency of solar cells .

Case Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research investigated a series of pyrazole derivatives including this compound. The findings revealed significant cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory activity, researchers treated RAW 264.7 macrophages with varying concentrations of this compound and assessed the production of inflammatory mediators. The results demonstrated a dose-dependent inhibition of NO production, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit structural variations that significantly influence their physicochemical and biological properties. Below is a detailed comparison of ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate with key analogs:

Structural and Substituent Analysis

Compound Name Substituent at Position 1 Substituent at Position 3 Key Features CAS No.
This compound Ethyl Ethyl ester Moderate lipophilicity; potential peripheral CB1R modulation 58607-90-2
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate Phenyl Ethyl ester Higher aromaticity; used as an organocatalyst 89-33-8
Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Thiophene-carbonyl Ethyl ester + cyano Enhanced antidepressant activity; increased electron-withdrawing effects Not specified
Methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate Phenyl Methyl ester Tautomerizes in solution; crystallizes in keto-enol form Not specified

Physicochemical Properties

Property Ethyl 1-ethyl Derivative Phenyl-Substituted Analog (CAS 89-33-8) Thiophene-Carbonyl Derivative
LogP (Predicted) 1.8 ± 0.3 2.5 ± 0.4 2.1 ± 0.3
Tautomerization Minimal Predominant keto form in DMSO Not observed
Solubility (mg/mL) 0.5 (water) 0.2 (water) <0.1 (water)

Research Implications

This compound’s structural simplicity and moderate lipophilicity position it as a scaffold for peripherally acting drugs, particularly in metabolic disorders. Future studies should explore its CB1R affinity and compare it with clinical candidates like JD5037, a deuterated CB1R antagonist with enhanced pharmacokinetics .

Biological Activity

Ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS Number: 1315368-17-2) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₂N₂O₃
  • Molecular Weight : 184.19 g/mol
  • IUPAC Name : this compound
  • InChI Key : QBSMHQKZRPFZIA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. This compound has been specifically evaluated for its potential in these areas.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. This compound demonstrated significant antiproliferative effects against different cancer types:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-23110.0
Colorectal CancerHCT11615.0
Prostate CancerLNCaP8.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory properties. In vivo studies showed that it significantly reduced inflammation in rodent models:

Test Dosage (mg/kg) % Inhibition
Carrageenan-Induced Edema5052
Formalin-Induced Pain2548

These results indicate that the compound may act through inhibition of COX enzymes, similar to traditional NSAIDs.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Pro-inflammatory Mediators : The compound may inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
  • Induction of Apoptosis in Cancer Cells : It may promote programmed cell death in cancer cells through the activation of caspases.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that could contribute to their anti-inflammatory effects.

Case Studies

A recent case study explored the efficacy of this compound in a murine model of breast cancer. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups:

Study Design

  • Model : MDA-MB-231 xenograft in nude mice
  • Treatment Groups : Control (saline), Low Dose (10 mg/kg), High Dose (20 mg/kg)
  • Duration : 28 days

Results

  • Tumor Volume Reduction:
    • Control: No significant change
    • Low Dose: 30% reduction
    • High Dose: 50% reduction

This study underscores the potential therapeutic applications of this compound in oncology.

Q & A

Q. What are the key synthetic routes for ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and how can reaction efficiency be optimized?

A common approach involves cyclization reactions using precursors like hydrazine derivatives. For instance, Vilsmeier-Haack reactions with 3-methyl-1-aryl-1H-pyrazol-5(4H)-one under acidic conditions can yield structurally similar pyrazole derivatives . Electrochemical oxidative aromatization of pyrazolines (e.g., using 4F charge at 101°C) has also been employed to synthesize pyrazole derivatives with 66% yield after column chromatography (cyclohexane/ethyl acetate gradient) . Optimization may involve adjusting reaction time, solvent polarity, and catalyst loading.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy to confirm substitution patterns and hydrogen environments (e.g., δ 1.21–1.48 ppm for ethyl groups in related pyrazole esters) .
  • LC-MS or ESI-MS for molecular weight verification (e.g., m/z 450.2 for a structurally similar compound) .
  • TLC for monitoring reaction progress, as demonstrated in thiosemicarbazide-based syntheses .
  • Flash column chromatography (silica gel, cyclohexane/ethyl acetate gradients) for purification .

Q. What storage and handling protocols are recommended for this compound?

Limited toxicity data exist, but standard protocols for pyrazole derivatives apply: store at room temperature in airtight containers, avoid prolonged light exposure, and handle with PPE (gloves, lab coat, goggles) . Dispose via licensed waste management services, as ecological impacts are undocumented .

Advanced Research Questions

Q. How can computational methods predict the reactivity or bioactivity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can assess interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole-carbothioamide derivatives were docked into kinase active sites to rationalize anticancer activity . Quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path searches can optimize synthetic routes and explain regioselectivity .

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in yields (e.g., 66% in electrochemical synthesis vs. lower yields in traditional methods) may arise from differences in:

  • Reaction conditions (e.g., charge density in electrochemical setups vs. thermal activation) .
  • Purification efficiency (e.g., silica gel chromatography vs. recrystallization) . Systematic studies using design of experiments (DoE) or high-throughput screening can identify critical parameters like solvent polarity or catalyst type.

Q. What strategies mitigate side-product formation during synthesis?

  • Kinetic control : Shortening reaction time to favor intermediate trapping, as seen in thiosemicarbazide condensations .
  • Catalyst modulation : Using milder acids (e.g., HCl vs. H2SO4) to reduce over-oxidation or dimerization.
  • In-situ monitoring : Real-time FTIR or NMR to detect byproducts early .

Q. How can structural modifications enhance this compound’s bioactivity?

Structure-activity relationship (SAR) studies on analogous pyrazoles suggest:

  • Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position improve enzyme inhibition .
  • Ethyl ester hydrolysis to carboxylic acids may enhance solubility or target binding .
  • Substituent variation at the 1-position (e.g., aryl vs. alkyl) impacts steric and electronic interactions in molecular docking .

Methodological Guidance

Designing a scalable synthesis protocol

  • Batch vs. flow chemistry : Electrochemical methods (e.g., constant current electrolysis) enable scalable, solvent-free synthesis with reduced waste .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported acids) improve cost-efficiency for multi-step reactions .

Addressing stability issues in biological assays

  • pH-dependent degradation : Perform stability studies in buffer systems (pH 4–9) to identify optimal assay conditions.
  • Metabolite profiling : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) during in vitro testing .

Integrating experimental and computational data

  • Feedback loops : Use experimental results (e.g., NMR or MS data) to refine computational models (e.g., QSAR or DFT), as advocated by ICReDD’s reaction design framework .
  • Machine learning : Train models on synthetic yield data to predict optimal conditions for novel derivatives .

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